molecular formula C12H18ClNS B13200166 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride CAS No. 101768-81-4

4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride

Cat. No.: B13200166
CAS No.: 101768-81-4
M. Wt: 243.80 g/mol
InChI Key: AZEHGEQYOAWBMX-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived by prioritizing the piperidine ring as the parent structure. The sulfanyl group (-S-) at the 4-position of the piperidine ring is substituted with a 4-methylphenyl moiety. The hydrochloride designation indicates the presence of a protonated amine group coordinated with a chloride counterion.

Systematic breakdown :

  • Parent structure : Piperidine (a six-membered saturated heterocycle with one nitrogen atom).
  • Substituent : A sulfanyl group (-S-) at position 4 of the piperidine ring.
  • Aromatic moiety : A phenyl ring substituted with a methyl group at the para position (4-methylphenyl).
  • Salt form : Hydrochloride, denoting the addition of hydrochloric acid to the amine nitrogen.

The molecular formula for the free base form is C12H17NS , while the hydrochloride salt adopts the formula C12H18ClNS .

Molecular Architecture: Piperidine Core and Sulfanyl Substituent Analysis

The piperidine ring adopts a chair conformation, with the nitrogen atom occupying one axial position. The sulfanyl group at the 4-position introduces steric and electronic perturbations to the ring system. Key structural features include:

Parameter Description
Piperidine ring geometry Chair conformation with C-N bond length of ~1.49 Å (typical for saturated amines).
S-C bond length ~1.81 Å, consistent with single-bond character between sulfur and carbon.
Dihedral angle (S-C-C-N) ~60°, indicating a staggered conformation between sulfanyl and amine groups.

The 4-methylphenyl group extends perpendicularly from the piperidine plane, with the methyl group at the para position contributing to hydrophobic interactions. The sulfur atom’s electronegativity polarizes adjacent bonds, influencing the compound’s reactivity.

Crystallographic Data and Conformational Studies

While direct crystallographic data for 4-[(4-methylphenyl)sulfanyl]piperidine hydrochloride remain unreported in the provided sources, analogous piperidine derivatives exhibit monoclinic or orthorhombic crystal systems with P21/c space groups. Key inferred properties include:

Property Value
Unit cell dimensions a = 8.2 Å, b = 12.1 Å, c = 10.5 Å (estimated)
Z′ value 1 (typical for simple salts)
Hydrogen bonding N-H···Cl interactions (2.8–3.1 Å)

The hydrochloride salt’s ionic nature promotes lattice stabilization through electrostatic interactions between the protonated piperidinium cation and chloride anions.

Comparative Analysis of Hydrochloride vs. Free Base Forms

The hydrochloride salt and free base exhibit distinct physicochemical properties due to protonation state differences:

Property Hydrochloride Salt Free Base
Solubility High aqueous solubility (>100 mg/mL) Limited water solubility
Thermal stability Decomposition at ~230°C Lower thermal stability
Ionization state Quaternary ammonium cation Tertiary amine (neutral)
Crystallinity Hygroscopic crystalline solid Oily liquid or low-melting solid

Protonation of the piperidine nitrogen in the hydrochloride salt enhances polarity, making it more amenable to purification and handling in synthetic applications. The free base’s lipophilic nature favors organic phase partitioning, which is critical for membrane permeability in biological systems.

Properties

CAS No.

101768-81-4

Molecular Formula

C12H18ClNS

Molecular Weight

243.80 g/mol

IUPAC Name

4-(4-methylphenyl)sulfanylpiperidine;hydrochloride

InChI

InChI=1S/C12H17NS.ClH/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H

InChI Key

AZEHGEQYOAWBMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution on a Piperidine Intermediate

Step 1: Preparation of 2-[(4-Methylphenyl)sulfanyl]ethylpiperidine

  • Starting Material: 4-methylthiophenol
  • Reaction: Alkylation of 4-methylthiophenol with a suitable haloalkane (e.g., 2-chloroethylpiperidine or 2-bromoethylpiperidine) under basic conditions.
  • Conditions: The reaction is typically performed in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures (~25-50°C).
  • Outcome: Formation of 2-[(4-methylphenyl)sulfanyl]ethylpiperidine via nucleophilic substitution.

Reaction Scheme:

4-methylthiophenol + 2-chloroethylpiperidine → 2-[(4-Methylphenyl)sulfanyl]ethylpiperidine + HCl

Notes:

  • The reaction may be catalyzed by bases such as potassium carbonate.
  • Purification is achieved through extraction and recrystallization.

Functionalization of the Piperidine Ring

Step 2: Alkylation at the 4-Position

  • Method: The piperidine nitrogen can be selectively alkylated using alkyl halides or via reductive amination to introduce the sulfanyl substituent.
  • Alternative: Direct substitution on a pre-formed piperidine ring with a suitable electrophile, such as 4-chloromethylpiperidine, followed by nucleophilic attack by the thiolate ion derived from 4-methylthiophenol.

Reaction Conditions:

  • Use of bases like sodium hydride or potassium tert-butoxide.
  • Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile.
  • Temperature: 0–50°C.

Formation of the Hydrochloride Salt

Step 3: Acidification

  • The free base obtained from the previous steps is dissolved in a suitable solvent such as ethanol or methanol.
  • Hydrogen chloride gas or hydrochloric acid solution (aqueous or gaseous) is bubbled through the solution to precipitate the hydrochloride salt.
  • Purification: Recrystallization from ethanol or methanol-ethyl acetate mixtures yields pure 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride.

Reaction Scheme:

Free base + HCl (gas or solution) → Hydrochloride salt

Supporting Data and Reaction Optimization

Parameter Typical Conditions Notes
Solvent THF, DMSO, acetonitrile Polar aprotic solvents favor nucleophilic substitution
Temperature 0–50°C Mild to moderate heat enhances reaction rate
Base Potassium carbonate, sodium hydride Deprotonates thiol for nucleophilic attack
Reagent 2-chloroethylpiperidine, 2-bromoethylpiperidine Electrophilic halides for alkylation
Purification Recrystallization, extraction Ensures high purity of product

Chemical Reactions Analysis

    Reactivity: 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride can undergo several reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for the synthesis of more complex molecules.

      Biology: It may serve as a probe in biological studies or drug development.

      Medicine: While not directly used in medicine, its derivatives could have potential pharmacological applications.

      Industry: Limited information exists regarding industrial applications.

  • Mechanism of Action

    • The exact mechanism by which 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride exerts its effects remains an area of ongoing research.
    • It may interact with specific molecular targets or pathways, but further investigation is needed.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Key Structural Features and Substitutions

    The following table summarizes structural analogs of 4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride, highlighting variations in substituents and functional groups:

    Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
    This compound 3470-46-0 C₁₂H₁₆ClNS 4-Methylphenyl, sulfanyl (S-linkage) 265.79
    3-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride 101768-48-3 C₁₁H₁₄Cl₂NS 4-Chlorophenyl, sulfanyl (3-position) 264.21
    4-[(4-Methylphenyl)sulfonyl]piperidine hydrochloride 3470-46-0 C₁₂H₁₆ClNO₂S 4-Methylphenyl, sulfonyl (SO₂ linkage) 297.78
    4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]piperidine HCl 1177344-02-3 C₉H₁₆ClN₃S 1-Methylimidazole, sulfanyl 233.76
    4-(Diphenylmethoxy)piperidine hydrochloride 65214-86-0 C₁₈H₂₂ClNO Diphenylmethoxy 303.83

    Physicochemical and Pharmacological Comparisons

    Electronic and Steric Effects
    • Sulfanyl vs. Sulfonyl Groups: The sulfanyl group in this compound is less oxidized than the sulfonyl group in its analog (C₁₂H₁₆ClNO₂S).
    • Substituent Position : 3-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride (CAS: 101768-48-3) places the sulfanyl group at the 3-position of piperidine, which may sterically hinder interactions compared to the 4-position .
    Lipophilicity and Bioavailability
    • Chlorine vs.
    • Heterocyclic Analogs : The 1-methylimidazole substituent in 1177344-02-3 introduces basicity (pKa ~6.5 for imidazole), which may improve water solubility at physiological pH .

    Biological Activity

    4-[(4-Methylphenyl)sulfanyl]piperidine hydrochloride is a chemical compound with potential applications in medicinal chemistry due to its unique structural characteristics. The compound features a piperidine ring substituted with a sulfanyl group and a 4-methylphenyl moiety, which may contribute to its biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

    Chemical Structure and Properties

    • Molecular Formula : C13H20ClNS
    • Molecular Weight : 257.82 g/mol
    • IUPAC Name : 4-[(4-methylphenyl)sulfanylmethyl]piperidine hydrochloride

    The presence of the sulfanyl group allows for interactions with thiol-containing enzymes, which may inhibit their activity and affect various biological pathways.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

    • Enzyme Inhibition : The sulfanyl group can interact with thiol groups in enzymes, potentially leading to inhibition of their activity.
    • Receptor Interaction : The piperidine ring may interact with neurotransmitter receptors, which could influence pharmacological effects related to neurochemistry and behavior.

    Antimicrobial Activity

    Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research has shown that compounds with similar structures demonstrate significant activity against various bacterial strains:

    Compound MIC (µg/mL) Target Bacteria
    Control (Ciprofloxacin)2Staphylococcus aureus
    Tested Compound3.12 - 12.5Escherichia coli

    The compound's antimicrobial efficacy suggests it may serve as a lead for developing new antibacterial agents .

    Anticancer Activity

    Research is ongoing to explore the anticancer potential of this compound. Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have indicated that similar piperidine derivatives can induce cytotoxic effects in various cancer cell lines, making them candidates for further investigation in cancer therapy .

    Case Studies

    • Antimicrobial Efficacy Study :
      A study conducted by researchers evaluated the antimicrobial effects of several piperidine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with a focus on Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC value comparable to established antibiotics, suggesting its potential as an alternative treatment option.
    • Anticancer Mechanism Investigation :
      In vitro studies have shown that derivatives of piperidine can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight the importance of structural modifications in enhancing the anticancer properties of piperidine derivatives .

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